molecular formula C10H9N3O3 B2541913 2-cyano-N-(2-methyl-4-nitrophenyl)acetamide CAS No. 546071-63-0

2-cyano-N-(2-methyl-4-nitrophenyl)acetamide

Cat. No.: B2541913
CAS No.: 546071-63-0
M. Wt: 219.2
InChI Key: VEXSXFDITMQRDO-UHFFFAOYSA-N
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Description

2-cyano-N-(2-methyl-4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C10H9N3O3 and its molecular weight is 219.2. The purity is usually 95%.
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Scientific Research Applications

Solvation and Hydrogen Bonding Studies

The study of N-(4-Methyl-2-nitrophenyl)acetamide revealed its complex formation with protophilic solvents, stabilized by a bifurcate hydrogen bond. This formation demonstrates a labile equilibrium with the nonspecifically solvated molecule, influenced by temperature, phase state, and solvent properties. The research provides valuable insights into the solvation dynamics and hydrogen bonding of related compounds (Krivoruchka et al., 2004).

Structural Analysis and Hydrogen Bonding

The structural analysis of compounds like 2-Chloro-N-(3-methylphenyl)acetamide offers insights into molecular conformation and hydrogen bonding patterns. These studies contribute to the understanding of molecular interactions and structural properties of similar acetamide compounds (Gowda et al., 2007).

Photoreaction Studies

Research on Flutamide, a related compound, has shown different photoreactions in various solvents, leading to the formation of various photoproducts. Such studies are pivotal in understanding the photostability and photochemistry of related compounds, which is crucial in pharmaceutical and material sciences (Watanabe et al., 2015).

Synthesis and Reactivity Studies

The synthesis and reactivity of compounds like 2-cyano-N-(4-sulfamoylphenyl) acetamide have been extensively studied. These studies focus on using such compounds as synthons for creating polyfunctionalized heterocyclic compounds, contributing to the field of organic synthesis and drug development (Gouda, 2014).

Crystallography and Optical Studies

The structural and optical properties of compounds like 2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide have been studied, contributing to our understanding of crystal structures and optical behaviors, which are essential in materials science and engineering (Wannalerse et al., 2022).

Mechanism of Action

While the specific mechanism of action for “2-cyano-N-(2-methyl-4-nitrophenyl)acetamide” is not explicitly mentioned in the search results, cyanoacetamide derivatives are known for their diverse biological activities and have drawn the attention of biochemists in the last decade . They are considered one of the most important precursors for heterocyclic synthesis .

Safety and Hazards

The safety information available indicates that “2-cyano-N-(2-methyl-4-nitrophenyl)acetamide” has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-cyano-N-(2-methyl-4-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-7-6-8(13(15)16)2-3-9(7)12-10(14)4-5-11/h2-3,6H,4H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXSXFDITMQRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.